molecular formula C7H12N4O B13068358 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide

2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide

Cat. No.: B13068358
M. Wt: 168.20 g/mol
InChI Key: AEWQFOLOGBXWHH-UHFFFAOYSA-N
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Description

2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of an amino group at the 3-position and a methyl group at the 5-position of the pyrazole ring in this compound makes it particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-methyl-1H-pyrazole with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up to produce larger quantities of the compound. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate receptor activity in inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an amino group and a propanamide moiety, which enhances its reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

2-(3-amino-5-methylpyrazol-1-yl)propanamide

InChI

InChI=1S/C7H12N4O/c1-4-3-6(8)10-11(4)5(2)7(9)12/h3,5H,1-2H3,(H2,8,10)(H2,9,12)

InChI Key

AEWQFOLOGBXWHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(C)C(=O)N)N

Origin of Product

United States

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